2-(4-Benzylpiperidin-1-yl)propanoic acid
Overview
Description
2-(4-Benzylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(4-Benzylpiperidin-1-yl)propanoic acid typically involves the reaction of 4-benzylpiperidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
2-(4-Benzylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The benzylpiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
2-(4-Benzylpiperidin-1-yl)propanoic acid can be compared with other similar compounds such as:
4-Benzylpiperidine: Lacks the propanoic acid moiety, making it less versatile in certain chemical reactions.
2-(4-Benzylpiperidin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid, which can influence its reactivity and applications.
N-Benzylpiperidine: Lacks the carboxylic acid group, affecting its solubility and potential biological activity.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(15(17)18)16-9-7-14(8-10-16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDNKWWNOLVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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